
3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Descripción general
Descripción
“3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a heterocyclic organic compound . It has a molecular weight of 207.66 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a related compound, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, was produced by Wang Y et al. as an insecticidal compound .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” can be represented by the InChI code1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” include a molecular weight of 207.66 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Pyrazole derivatives, like “3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine”, often exhibit significant biological activities. They can be used as antileishmanial and antimalarial agents due to their ability to inhibit certain biological pathways in parasites .
Antimicrobial Agents
These compounds have shown potential as antimicrobial agents . They can be synthesized into various derivatives to target different microbial strains effectively .
Antitumor Activity
Pyrazole derivatives are also researched for their antitumor properties . They can be evaluated against cancer cell lines, such as HeLa cells, to determine their efficacy in inhibiting cancer cell growth .
Catalysis in Chemical Reactions
The compound could be used to synthesize ligands for catalytic purposes. These ligands can facilitate oxidation reactions, which are crucial in various chemical processes .
Apoptosis Induction in Cancer Therapy
Some pyrazole derivatives have been found to induce apoptosis in cancer cells, which is a programmed cell death process that is often targeted in cancer therapy .
Blocking Agents for Isocyanates
Pyrazoles can act as blocking agents for isocyanates, which are highly reactive chemicals used in the production of polyurethane foams, varnishes, and coatings .
Mecanismo De Acción
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in their activity, potentially influencing various biological processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674998 | |
| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
CAS RN |
1150164-90-1 | |
| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




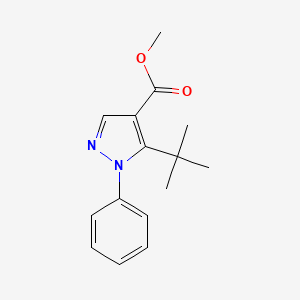

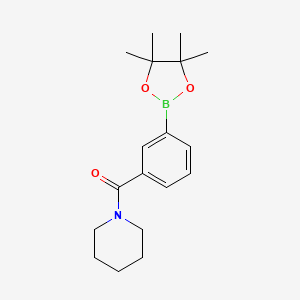


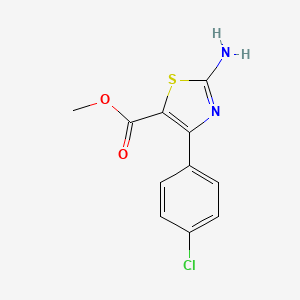
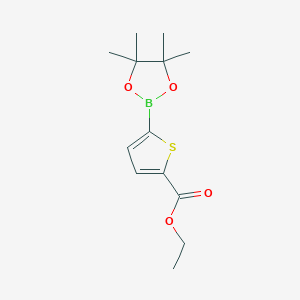



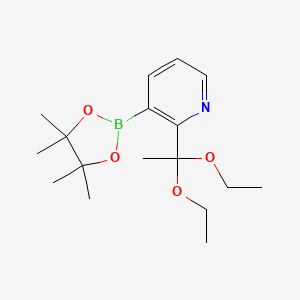
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)
